N-(3-chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
CAS No.:
Cat. No.: VC14998628
Molecular Formula: C22H22ClN3O4
Molecular Weight: 427.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22ClN3O4 |
|---|---|
| Molecular Weight | 427.9 g/mol |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
| Standard InChI | InChI=1S/C22H22ClN3O4/c1-3-12-25-20(28)15-6-4-5-7-17(15)26-19(27)10-11-22(25,26)21(29)24-14-8-9-18(30-2)16(23)13-14/h4-9,13H,3,10-12H2,1-2H3,(H,24,29) |
| Standard InChI Key | NQLBAMGZOMNTJY-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=C(C=C4)OC)Cl |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound’s IUPAC name, N-(3-chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide, systematically describes its polycyclic framework. The core structure consists of a pyrrolo[1,2-a]quinazoline system fused with a tetrahydropyridine ring, substituted at position 4 with a propyl group and at position 3a with a carboxamide moiety. The 3-chloro-4-methoxyphenyl group attached to the carboxamide introduces steric and electronic complexity, potentially influencing binding interactions in biological systems.
Key Functional Groups
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Pyrroloquinazoline core: A bicyclic system combining pyrrole and quinazoline rings, stabilized by conjugation and hydrogen bonding.
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1,5-Diketone moieties: Electron-deficient carbonyl groups at positions 1 and 5, which may participate in redox reactions or serve as hydrogen bond acceptors.
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Propyl substituent: A hydrophobic alkyl chain at position 4, enhancing lipid solubility.
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Chloromethoxyphenyl carboxamide: Aromatic ring with electron-withdrawing (-Cl) and electron-donating (-OCH<sub>3</sub>) groups, modulating electronic distribution .
Spectroscopic and Computational Characterization
The compound’s structure has been validated through nuclear magnetic resonance (NMR) and mass spectrometry (MS). The SMILES notation (CCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=C(C=C4)OC)Cl) provides a linear representation of its connectivity, while the InChIKey (NQLBAMGZOMNTJY-UHFFFAOYSA-N) ensures unique identifier reproducibility. Computational models predict a planar quinazoline core with the propyl and chloromethoxyphenyl groups adopting orthogonal orientations to minimize steric strain .
Table 1: Fundamental Chemical Properties
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(3-chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves multi-step organic reactions, typically proceeding through:
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Alkylation of the quinazoline core: Introduction of the propyl group via nucleophilic substitution or Friedel-Crafts alkylation.
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Carboxamide coupling: Reaction of the core intermediate with 3-chloro-4-methoxyaniline using coupling agents like EDCl or HOBt.
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Oxidative cyclization: Formation of the diketone system using oxidizing agents such as PCC or KMnO<sub>4</sub>.
Optimization Challenges
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions at the electron-rich chloromethoxyphenyl group. Purification often requires high-performance liquid chromatography (HPLC) to isolate the target compound from structurally similar byproducts.
Physicochemical Properties
Solubility and Stability
The compound’s logP value (estimated at 3.2) suggests moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility. Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions, particularly at the carboxamide linkage.
Crystallographic Data
While single-crystal X-ray diffraction data are unavailable, molecular docking simulations predict that the chloromethoxyphenyl group occupies a hydrophobic pocket in hypothetical protein targets, stabilized by van der Waals interactions .
Research Applications and Future Directions
Drug Discovery
The compound’s modular structure allows for structure-activity relationship (SAR) studies through substitution at the propyl or chloromethoxyphenyl positions. Hybrid derivatives incorporating fluorinated groups or bioisosteres of the diketone system are under investigation.
Biomaterial Science
Its rigid polycyclic framework could serve as a scaffold for metal-organic frameworks (MOFs) or catalytic matrices, leveraging the electron-deficient diketone sites for substrate binding.
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